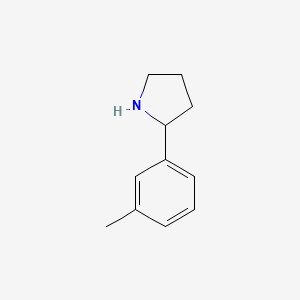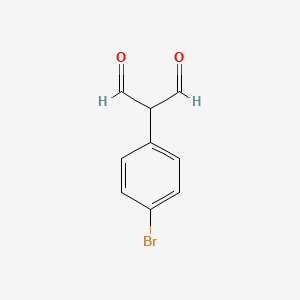
2-(4-Bromophenyl)malonaldehyde
Vue d'ensemble
Description
2-(4-Bromophenyl)malonaldehyde is a compound that is related to various research areas, including the synthesis of Schiff bases, the study of photophysical properties, and the investigation of chemical reactions with biomolecules. Although the specific compound 2-(4-Bromophenyl)malonaldehyde is not directly mentioned in the provided papers, the related compounds and reactions can give insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation with aromatic aminophenols . Similarly, a Schiff base compound was synthesized using a green grinding method, which is a solvent-free mechanochemical approach, indicating an environmentally friendly synthetic route that could potentially be applied to the synthesis of 2-(4-Bromophenyl)malonaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction analysis . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of 2-(4-Bromophenyl)malonaldehyde.
Chemical Reactions Analysis
The reactivity of malondialdehyde, a compound structurally related to 2-(4-Bromophenyl)malonaldehyde, has been studied in the context of lipid peroxidation assays . These studies reveal that malondialdehyde can react with biomolecules under specific conditions, leading to the formation of chromophores. Such reactivity could be expected from 2-(4-Bromophenyl)malonaldehyde as well, considering its aldehyde functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through various methods. For example, the photophysical properties of a related compound were studied in different solvents, revealing information about its emission spectrum and quantum yield . The electrochemical properties of polyphenol derivatives were determined using cyclic voltammetry, which provides insights into the HOMO-LUMO energy levels and band gaps . These studies are indicative of the types of properties that could be analyzed for 2-(4-Bromophenyl)malonaldehyde.
Applications De Recherche Scientifique
Lipid Peroxidation and Biochemical Implications
2-(4-Bromophenyl)malonaldehyde, as part of the broader family of malonaldehydes, is primarily associated with lipid peroxidation, a process that occurs in response to oxidative stress. Lipid peroxidation leads to the formation of a variety of aldehydes when lipid hydroperoxides break down in biological systems. These aldehydes, including 4-hydroxynonenal, malonaldehyde, and related compounds, are highly reactive and considered toxic messengers augmenting initial free radical events. Their reactivity with biomolecules like amino acids, proteins, and nucleic acid bases, as well as their cytotoxicity, genotoxicity, chemotactic activity, and effects on cell proliferation and gene expression are crucial areas of study (Esterbauer, Schaur, & Zollner, 1991).
Analytical Chemistry and Imaging
In analytical chemistry, particularly in mass spectrometry imaging, dry matrix applications are utilized to profile the distribution of compounds like 4-bromophenyl derivatives in biological tissues. For instance, the use of a solvent-free dry matrix coating is employed for the quantitative imaging of specific 4-bromophenyl compounds in rat brain tissue sections. This technique offers insights into the distribution and concentration of these compounds in specific brain regions (Goodwin et al., 2010).
Biomedical Applications
The synthesis of compounds related to 2-(4-Bromophenyl)malonaldehyde and their derivatives has shown promise in biomedical applications. For instance, the electrochemically induced transformation of certain 4-bromophenyl compounds has resulted in new structures with potential for treating inflammatory diseases, as indicated by docking studies. These studies illustrate the adaptability of such compounds in synthesizing new biomedical agents (Ryzhkova, Ryzhkov, & Elinson, 2020).
Development of Novel Heterocyclic Compounds
The use of 4-(4-Bromophenyl) derivatives in synthesizing novel heterocyclic compounds, which have potential antibacterial activities, is an area of significant research. These heterocyclic compounds, synthesized using 4-(4-bromophenyl) derivatives, are investigated for their potential in antibacterial treatments, illustrating the compound's role in developing new pharmacological agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Determination of Aldehydic Lipid Peroxidation Products
Methods have been developed based on HPLC and GC-MS to measure aldehydes like malonaldehyde, formed during lipid peroxidation in biological samples. These methods are crucial for understanding the role of these aldehydes in various pathological conditions and their potential as biomarkers (Esterbauer & Zollner, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromophenyl)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLAEKVWSOXWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393015 | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)propanedial | |
CAS RN |
709648-68-0 | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



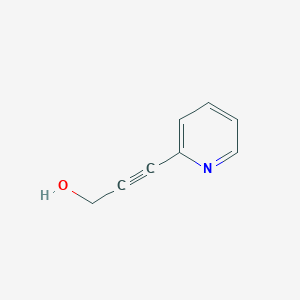
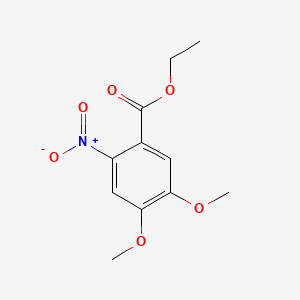
![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)
![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)
![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)
![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)
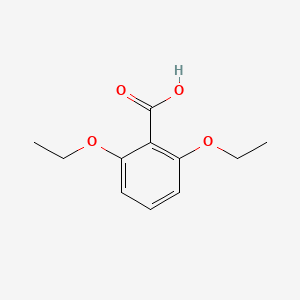
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

